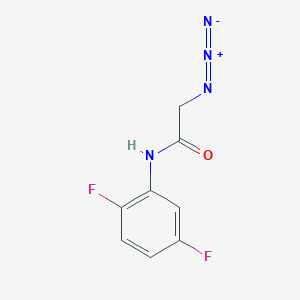

2-azido-N-(2,5-difluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

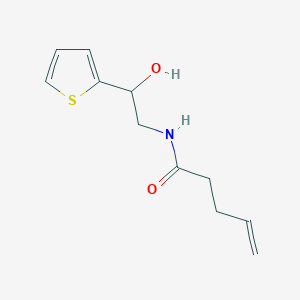

2-azido-N-(2,5-difluorophenyl)acetamide is a biochemical used in proteomics research . It has a molecular formula of C8H6F2N4O and a molecular weight of 212.16 .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, 4 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science Applications

Antioxidant Properties and Radical Scavenging

Phenolic compounds, including those with acetamido groups, demonstrate varying degrees of antioxidant activity. For instance, studies on acetaminophen, salicylate, and 5-aminosalicylate have shown their effectiveness in inhibiting lipid peroxidation and acting as peroxyl radical scavengers (Dinis, Maderia, & Almeida, 1994). This suggests that compounds like 2-azido-N-(2,5-difluorophenyl)acetamide could be explored for their antioxidative potentials, given their structural similarities.

Photoaffinity Labeling

Azido derivatives have been synthesized for use in photoaffinity labeling to identify molecular targets of pharmacologically active compounds. For example, azido analogs of 5,6-dimethylxanthenone-4-acetic acid have shown biological activities similar to the parent compound and have been used in photoaffinity labeling of proteins (Palmer et al., 2007). This highlights the utility of azido groups in the development of research tools for understanding drug-receptor interactions.

Glycosylation and Oligosaccharide Synthesis

Azido groups are pivotal in the synthesis of glycosides and oligosaccharides, as they offer a versatile handle for further functionalization. For instance, the application of 2-azido-2-deoxythioglycosides for β-glycoside formation and oligosaccharide synthesis has been explored, demonstrating their importance in constructing complex carbohydrate structures (Mong et al., 2012).

Pharmacological Applications

- Modulation of Monoamine Transporters: Compounds with sulfinyl and azido groups have been studied for their ability to modulate monoamine transporters, such as the dopamine and norepinephrine transporters. Research on modafinil analogs, which share structural motifs with azidoacetamides, suggests potential applications in treating psychostimulant abuse by binding differently to transporters than traditional inhibitors (Okunola-Bakare et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-azido-N-(2,5-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N4O/c9-5-1-2-6(10)7(3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIQFMFVANUUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)CN=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2722556.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2722562.png)

![N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2722566.png)

![N-(3-{5-[1-(1H-indol-6-ylcarbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)propanamide](/img/structure/B2722568.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N,N-diethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2722574.png)

![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2722575.png)

![Methyl 3-(2,6-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2722577.png)

![N-(3-acetamidophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2722578.png)